molecular formula C8H7F3IN B13344394 (3-Iodo-5-(trifluoromethyl)phenyl)methanamine CAS No. 691877-06-2

(3-Iodo-5-(trifluoromethyl)phenyl)methanamine

Cat. No.: B13344394
CAS No.: 691877-06-2
M. Wt: 301.05 g/mol
InChI Key: GEPFUTJKLJCCDL-UHFFFAOYSA-N
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Description

(3-Iodo-5-(trifluoromethyl)phenyl)methanamine is a halogenated aromatic amine characterized by an iodine substituent at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring. Its molecular formula is C₈H₇F₃IN, with a molecular weight of 313.05 g/mol (estimated based on structural analogs in ). The iodine atom introduces steric bulk and polarizability, while the trifluoromethyl group enhances electron-withdrawing effects, influencing both chemical reactivity and physicochemical properties. This compound is of interest in pharmaceutical and materials chemistry, particularly in coupling reactions and as a precursor for bioactive molecules .

Properties

CAS No.

691877-06-2

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

[3-iodo-5-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H,4,13H2

InChI Key

GEPFUTJKLJCCDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)CN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3-iodo-5-(trifluoromethyl)phenyl)methanamine typically involves the following key steps:

Starting Materials and Key Intermediates

Synthetic Routes

Halogenation and Trifluoromethylation
  • The trifluoromethyl group is introduced typically via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials such as 3-iodo-5-(trifluoromethyl)halobenzene.
  • Iodination at the 3-position can be achieved via directed halogenation using iodine sources in the presence of catalysts or under controlled conditions to avoid over-iodination.
Formation of the Benzylamine Group
  • A common approach is the reduction of the corresponding benzaldehyde to the benzyl alcohol, followed by conversion to the benzylamine.
  • Alternatively, formylation of the aromatic ring via reaction of an organomagnesium intermediate (arylmagnesium halide) with paraformaldehyde or formaldehyde, followed by reduction and amination, is employed.
Organomagnesium Reagents and Formylation
  • Preparation of the arylmagnesium halide from 3-iodo-5-(trifluoromethyl)halobenzene is performed in ethers such as tetrahydrofuran (THF).
  • The organomagnesium intermediate is reacted with solid paraformaldehyde to introduce the formyl group, which can then be reduced to the benzyl alcohol or directly converted to the amine.
Amination
  • Conversion of benzyl alcohol to benzylamine can be achieved via various methods, including:
    • Reductive amination using ammonia or amine sources with reducing agents.
    • Substitution reactions where the hydroxyl group is converted to a good leaving group (e.g., tosylate) followed by nucleophilic substitution with ammonia or amines.

Detailed Example Synthesis (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Preparation of arylmagnesium halide 3-Iodo-5-(trifluoromethyl)bromobenzene + Mg in THF with iodine catalyst Formation of 3-iodo-5-(trifluoromethyl)phenylmagnesium bromide intermediate with high yield (~90%)
2 Formylation Reaction of arylmagnesium halide with solid paraformaldehyde at 30–90 °C in THF Formation of 3-iodo-5-(trifluoromethyl)benzaldehyde intermediate; solid paraformaldehyde preferred over gaseous formaldehyde due to safety and ease
3 Reduction Reduction of benzaldehyde to benzyl alcohol using NaBH4 or catalytic hydrogenation High-yield conversion to 3-iodo-5-(trifluoromethyl)benzyl alcohol
4 Amination Conversion of benzyl alcohol to benzylamine via tosylation followed by nucleophilic substitution with ammonia or reductive amination Formation of this compound with good selectivity and yield

Research Data and Yields

Step Yield (%) Comments
Formation of Grignard reagent ~90% Efficient formation under controlled temperature and inert atmosphere
Formylation with paraformaldehyde 80–90% Comparable yields to gaseous formaldehyde but safer and easier to handle
Reduction to benzyl alcohol >95% Standard reduction with sodium borohydride or catalytic hydrogenation
Amination to benzylamine 70–85% One-pot reductive amination or substitution methods; care to avoid over-alkylation

Summary Table of Key Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Advantages Disadvantages/Notes
Arylmagnesium halide formation Grignard reaction 3-Iodo-5-(trifluoromethyl)halobenzene + Mg, THF, iodine catalyst High yield, well-established Requires inert atmosphere, dry solvents
Formylation Reaction with paraformaldehyde Solid paraformaldehyde in THF, 30–90 °C Safer than gaseous formaldehyde, good yield Requires careful temperature control
Reduction NaBH4 or catalytic hydrogenation Sodium borohydride or H2 with catalyst High selectivity and yield Sensitive to moisture
Amination Reductive amination or substitution Ammonia or amine source, reductant or tosylation Good selectivity, scalable Potential for over-alkylation if uncontrolled

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent facilitates aromatic nucleophilic substitution (SNAr) under specific conditions. Key findings include:

  • Palladium-catalyzed cross-coupling : The iodine group participates in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation with boronic acids. This reaction typically requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O at 80–100°C .

  • Copper-mediated cyanation : Replacement of iodine with cyano groups occurs using CuCN in DMF at elevated temperatures (120–150°C), yielding nitrile derivatives.

Example Reaction Pathway :

(3-Iodo-5-(trifluoromethyl)phenyl)methanamine+Ar-B(OH)2Pd(PPh3)4,K2CO3(3-Ar-5-(trifluoromethyl)phenyl)methanamine+Byproducts\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{(3-Ar-5-(trifluoromethyl)phenyl)methanamine} + \text{Byproducts}

Amine Functionalization

The primary amine group undergoes typical amine reactions:

  • Protection/Deprotection : The amine is protected using tosyl chloride (TsCl) in the presence of NaH, forming a stable tosylamide intermediate. Deprotection is achieved via alkaline hydrolysis (e.g., NaOH in MeOH/H₂O) .

  • Schiff base formation : Reacts with aldehydes/ketones in ethanol under reflux to form imines, useful in coordination chemistry .

Reagent Table :

Reaction TypeReagents/ConditionsProductYield (%)Source
Tosyl ProtectionTsCl, NaH, THF, 0°C → RTN-Ts-(3-Iodo-5-(CF₃)phenyl)methanamine85–92
Reductive AminationRCHO, NaBH₃CN, MeOH, RTSecondary amine derivatives70–78

Radical-Mediated Reactions

The trifluoromethyl group enhances stability in radical processes:

  • Trifluoromethyl transfer : Under photoredox conditions (e.g., Ru(bpy)₃Cl₂, visible light), the CF₃ group participates in radical chain reactions, forming C–CF₃ bonds .

  • Iodine abstraction : Iodoarenes undergo radical coupling with alkenes or alkynes via iodine atom transfer, mediated by Et₃B/O₂ .

Mechanistic Insight :

R+(3-Iodo-5-(CF₃)phenyl)methanamineR–I+(3– -5-(CF₃)phenyl)methanamine\text{R}^- + \text{(3-Iodo-5-(CF₃)phenyl)methanamine} \rightarrow \text{R–I} + \text{(3-- -5-(CF₃)phenyl)methanamine}

The generated aryl radical intermediate couples with substrates like styrenes or acrylates .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ group deactivates the ring, directing incoming electrophiles to the para position relative to iodine:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives .

  • Halogenation : Limited reactivity due to ring deactivation; Br₂/FeBr₃ at 40°C achieves bromination at the para position .

Complexation and Coordination Chemistry

The amine and iodine moieties enable metal coordination:

  • Palladium complexes : Forms stable Pd(II) complexes with bidentate ligands (e.g., 2,2′-bipyridine), useful in catalysis .

  • Copper-mediated couplings : Acts as a directing group in Ullmann-type C–N couplings .

Biological Activity and Derivatives

While not the primary focus, derivatives exhibit pharmacological potential:

  • Antimicrobial analogs : Methylthio or ethoxy substituents at position 4 reduce bioactivity, while CF₃ enhances membrane permeability .

  • Enzyme inhibition : Tosyl-protected derivatives show moderate inhibition of cytochrome P450 enzymes (IC₅₀: 1.2–3.8 μM) .

Scientific Research Applications

(3-Iodo-5-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Iodo-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Halogen Substituents

(3-Bromo-5-chloro-2-methoxyphenyl)(3-iodophenyl)methanamine () Formula: C₁₄H₁₂BrClINO Key Features: Bromine (3-position), chlorine (5-position), methoxy (2-position), and iodine (on adjacent phenyl ring). However, the presence of bromine and chlorine (smaller halogens) reduces steric hindrance compared to the iodine-dominated structure of the target compound. This may lead to divergent reactivity in cross-coupling reactions .

1-(3-Chloro-5-fluorophenyl)-N-methyl-methanamine ()

  • Formula : C₈H₈ClF₂N
  • Key Features : Chlorine (3-position), fluorine (5-position), and methylated amine.
  • Comparison : Fluorine’s high electronegativity and small size reduce steric effects but increase metabolic stability. The methyl group on the amine lowers basicity (pKa ~8–9) compared to the primary amine in the target compound (pKa ~9–10), affecting solubility and receptor interactions .

Trifluoromethyl Group Variations

4-(Trifluoromethyl)benzylamine ()

  • Formula : C₈H₈F₃N
  • Key Features : Single trifluoromethyl group at the 4-position.
  • Comparison : Lacks iodine, resulting in lower molecular weight (175.16 g/mol) and reduced steric bulk. The absence of iodine limits utility in radioimaging or heavy-atom-mediated reactions but simplifies synthesis .

1-[3,5-Bis(trifluoromethyl)phenyl]methanamine hydrochloride () Formula: C₉H₇F₆N·HCl Key Features: Two trifluoromethyl groups at 3- and 5-positions. Comparison: Increased electron-withdrawing effects from dual trifluoromethyl groups significantly lower amine basicity (pKa ~7–8) and enhance lipophilicity (logP ~2.5–3.0), making it more suitable for blood-brain barrier penetration compared to the mono-trifluoromethyl target compound .

Heterocyclic and Steric Modifications

(4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine () Formula: C₁₂H₁₀F₃N₂S Key Features: Thiazole ring with trifluoromethylphenyl and methyl groups. However, synthetic complexity increases due to heterocycle formation, unlike the straightforward benzene core of the target compound .

2-Methyl-3-(trifluoromethyl)benzylamine ()

  • Formula : C₉H₁₀F₃N
  • Key Features : Methyl group at 2-position adjacent to trifluoromethyl.
  • Comparison : Steric hindrance from the 2-methyl group may impede interactions with enzymes or catalysts. This contrasts with the target compound’s unhindered 3-iodo substituent, which facilitates coupling reactions .

Biological Activity

The compound (3-Iodo-5-(trifluoromethyl)phenyl)methanamine is a member of a class of chemical compounds that have garnered attention due to their biological activity and potential therapeutic applications. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological properties of such compounds.

The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the iodo group can participate in halogen bonding interactions that may enhance binding affinity to target proteins . This compound may also act on neurotransmitter systems, particularly involving NMDA receptors, which are implicated in neuropsychiatric disorders .

Biological Activity Overview

Research indicates that derivatives containing trifluoromethyl groups exhibit enhanced biological activity across various assays. For instance, the introduction of trifluoromethyl groups has been associated with increased potency in inhibiting serotonin uptake and enhancing interactions with NMDA receptors .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundNMDA receptor antagonist53
4-Oxo-4H-furo[2,3-h]chromeneCOX-2 inhibition19.2
5-Methyl derivativeNMDA receptor binding affinity11
SelinexorAnticancer activity<0.5

Case Studies

  • Neuropsychiatric Disorders : A study explored the effects of this compound on NMDA receptors, revealing its potential role in modulating neurotransmitter activity linked to disorders such as Alzheimer's disease and epilepsy. The compound demonstrated significant binding affinity at the PCP site, suggesting its utility in therapeutic contexts .
  • Cytotoxicity Evaluation : In vitro evaluations against various cancer cell lines showed that compounds with similar structures exhibited cytotoxic effects, with IC50 values indicating effective antiproliferative properties. The presence of a trifluoromethyl group was noted to enhance these effects due to increased membrane permeability and metabolic stability .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. The findings suggest that modifications at specific positions on the phenyl ring can dramatically alter biological activity. For example, substituents such as methoxy or methylthio groups were found to decrease binding affinity significantly compared to their trifluoromethyl counterparts .

Table 2: Structure-Activity Relationships

Substituent TypePositionEffect on Activity
TrifluoromethylParaIncreased potency
MethoxyMetaDecreased potency
MethylthioPara/MetaDramatically decreased

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for (3-Iodo-5-(trifluoromethyl)phenyl)methanamine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis of aryl methanamine derivatives often involves multistep reactions, including halogenation, trifluoromethylation, and reductive amination. For example, analogous brominated compounds are synthesized via nucleophilic substitution in methyl tert-butyl ether (MTBE) with sodium hydroxide, followed by separation of layers . For iodo-substituted derivatives, iodination may require metal-catalyzed reactions (e.g., Ullmann coupling) to ensure regioselectivity at the 3-position. Solvent choice (e.g., THF, MTBE) and temperature control are critical to minimize byproducts from competing reactions .

Q. How can researchers characterize the electronic effects of the trifluoromethyl group in this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group significantly impacts the compound's electronic environment. 19F^{19}\text{F} NMR is a key tool for analyzing CF3_3 groups, as the trifluoromethyl signal typically appears as a singlet due to rapid spin-spin relaxation and symmetry . Computational methods (e.g., DFT calculations) can further correlate NMR chemical shifts with electronic effects, aiding in structural validation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Halogenated aryl methanamines are prone to degradation under light or elevated temperatures. Storage in amber vials at 2–8°C (refrigerated) under inert gas (e.g., argon) is advised. Stability should be monitored via periodic HPLC or TLC to detect decomposition products .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., 1H^{1}\text{H} NMR vs. mass spectrometry) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from isotopic interference (e.g., iodine’s 127I^{127}\text{I} vs. 129I^{129}\text{I}) or adduct formation in mass spectrometry. To resolve this:

  • Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns.
  • Validate 1H^{1}\text{H} NMR assignments with 2D techniques (e.g., COSY, HSQC) to confirm coupling networks.
  • Cross-reference with X-ray crystallography if crystalline derivatives are accessible .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Methodological Answer : The trifluoromethyl group enhances hydrophobicity, which may reduce aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls, carboxylates) via temporary protecting groups during synthesis.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How does the iodo substituent influence binding affinity in enzyme inhibition studies?

  • Methodological Answer : The iodine atom’s large van der Waals radius and polarizability can enhance hydrophobic interactions or halogen bonding with target proteins. For example:

  • Perform docking studies (e.g., AutoDock Vina) to compare binding modes of iodo vs. bromo/chloro analogs.
  • Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Synthesize and test analogs with varying halogens to establish structure-activity relationships (SAR) .

Q. What experimental designs address contradictory results in antimicrobial activity assays?

  • Methodological Answer : Contradictions may arise from strain-specific responses or assay conditions. Mitigate by:

  • Standardized protocols : Follow CLSI guidelines for MIC (minimum inhibitory concentration) testing.
  • Control compounds : Include reference drugs (e.g., fluconazole for fungi) to benchmark activity.
  • Metabolic profiling : Use LC-MS to assess compound stability in culture media, ruling out degradation as a confounding factor .

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